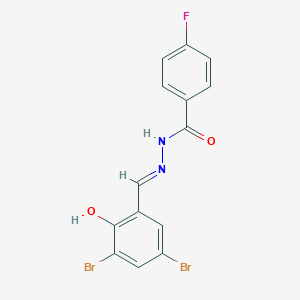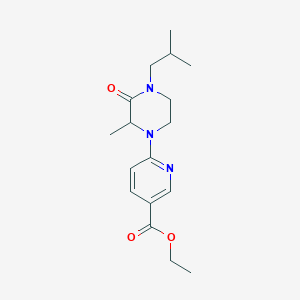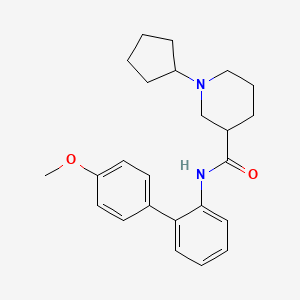
5-Ethylsulfanyl-1-(2,4,6-trimethylphenyl)tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethylsulfanyl-1-(2,4,6-trimethylphenyl)tetrazole is a heterocyclic compound that belongs to the tetrazole family Tetrazoles are known for their high nitrogen content and stability, making them valuable in various chemical and pharmaceutical applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylsulfanyl-1-(2,4,6-trimethylphenyl)tetrazole typically involves the cycloaddition of sodium azide with organic nitriles under neutral conditions and microwave heating . This method is efficient and eco-friendly, producing high yields of the desired tetrazole compound. The reaction conditions often include the use of an organocatalyst, such as 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, which accelerates the formation of tetrazoles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis and heterogeneous catalysts can enhance the efficiency and scalability of the production process. Additionally, advancements in nanotechnology have led to the development of nanoparticle-based catalysts, further improving the yield and reducing the environmental impact of the synthesis .
化学反応の分析
Types of Reactions
5-Ethylsulfanyl-1-(2,4,6-trimethylphenyl)tetrazole undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
科学的研究の応用
5-Ethylsulfanyl-1-(2,4,6-trimethylphenyl)tetrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials, including explosives and photographic chemicals.
作用機序
The mechanism of action of 5-Ethylsulfanyl-1-(2,4,6-trimethylphenyl)tetrazole involves its interaction with various molecular targets. The tetrazole ring can act as a ligand, binding to enzymes and receptors in biological systems. This interaction can inhibit or activate specific pathways, leading to the compound’s observed biological effects. The ethylsulfanyl group may also contribute to the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
5-Phenyl-1H-tetrazole: Similar in structure but lacks the ethylsulfanyl and trimethylphenyl groups.
5-Methylsulfanyl-1H-tetrazole: Contains a methylsulfanyl group instead of an ethylsulfanyl group.
1-(2,4,6-Trimethylphenyl)-1H-tetrazole: Lacks the ethylsulfanyl group.
Uniqueness
5-Ethylsulfanyl-1-(2,4,6-trimethylphenyl)tetrazole is unique due to the presence of both the ethylsulfanyl and trimethylphenyl groups. These functional groups enhance the compound’s chemical reactivity and potential applications in various fields. The combination of these groups in a single molecule provides a distinct set of properties that are not observed in other similar compounds.
特性
IUPAC Name |
5-ethylsulfanyl-1-(2,4,6-trimethylphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c1-5-17-12-13-14-15-16(12)11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIRJJHBOQEASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=NN1C2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6070545.png)
![N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B6070551.png)
![N-ALLYL-N-[1-(4-ETHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N'-(4-METHOXYPHENYL)THIOUREA](/img/structure/B6070557.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6070561.png)
![5-{[4-methyl-3-(propionylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B6070568.png)
![2-[(3,4-dichlorophenyl)amino]-N-(4-ethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6070571.png)
![7-(4-fluorobenzyl)-2-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6070578.png)
![ethyl 1-[(4-chlorophenoxy)acetyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6070583.png)

![1-[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(3-methoxybenzyl)-N-methylmethanamine](/img/structure/B6070592.png)

![1-[(2-methylphenyl)methyl]-N-(4-pyrazol-1-ylbutan-2-yl)triazole-4-carboxamide](/img/structure/B6070617.png)
![2-[2-(methylthio)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6070621.png)

